(Triphenylphosphoranylidene)acetonitrile
Overview
Description
(Triphenylphosphoranylidene)acetonitrile is an organophosphorus compound with the chemical formula C20H16NP. It is a white to orange crystalline powder that is used as a reagent in organic synthesis. This compound is known for its role in the Wittig reaction, where it acts as a ylide to form alkenes from carbonyl compounds.
Mechanism of Action
Target of Action
(Triphenylphosphoranylidene)acetonitrile, also known as 2-(Triphenylphosphoranylidene)acetonitrile, is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, where it acts as a nucleophile in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, this compound, acting as a phosphorus ylide, reacts with a carbonyl compound to form a carbon-carbon double bond . This results in the formation of an α,β-unsaturated nitrile .
Biochemical Pathways
The Wittig reaction involving this compound can lead to various biochemical pathways. For instance, it can be used in the synthesis of largazole analogues, which have shown potent cell growth inhibition and cytotoxicity . It can also be used in the synthesis of monoterpene derivatives against leukemia .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon double bond. This can lead to the synthesis of various biologically active compounds, including antitrypanosomal agents, β-homoproline derivatives, and α,β-unsaturated nitriles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the temperature, solvent, and the presence of other reagents. Moreover, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triphenylphosphoranylidene)acetonitrile can be synthesized through the reaction of triphenylphosphine with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds as follows:
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Reaction with Sodium Hydride
Reactants: Triphenylphosphine, acetonitrile, sodium hydride
Solvent: Tetrahydrofuran (THF)
Conditions: The reaction mixture is stirred at room temperature for several hours.
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Reaction with Potassium tert-Butoxide
Reactants: Triphenylphosphine, acetonitrile, potassium tert-butoxide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using the same principles as laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Triphenylphosphoranylidene)acetonitrile undergoes several types of chemical reactions, including:
Wittig Reaction: Forms alkenes from carbonyl compounds.
Michael Addition: Adds to α,β-unsaturated carbonyl compounds.
Substitution Reactions: Reacts with various electrophiles.
Common Reagents and Conditions
Wittig Reaction: Uses carbonyl compounds (aldehydes or ketones) as reactants, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Michael Addition: Uses α,β-unsaturated carbonyl compounds as reactants, often in the presence of a base.
Substitution Reactions: Uses electrophiles such as alkyl halides or acyl chlorides.
Major Products
Wittig Reaction: Produces alkenes.
Michael Addition: Produces β-substituted carbonyl compounds.
Substitution Reactions: Produces substituted phosphonium salts.
Scientific Research Applications
(Triphenylphosphoranylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(Trimethylphosphoranylidene)acetonitrile: Similar structure but with methyl groups instead of phenyl groups.
(Tributylphosphoranylidene)acetonitrile: Similar structure but with butyl groups instead of phenyl groups.
(Cyanomethyl)triphenylphosphonium chloride: Similar structure but with a chloride ion instead of a nitrile group.
Uniqueness
(Triphenylphosphoranylidene)acetonitrile is unique due to its stability and reactivity as a ylide, making it particularly useful in the Wittig reaction for the synthesis of alkenes. Its phenyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions.
Properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APISVOVOJVZIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168099 | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16640-68-9 | |
Record name | 2-(Triphenylphosphoranylidene)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16640-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016640689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16640-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (triphenylphosphoranylidene)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7LR5WB3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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